molecular formula C18H28N2O3 B14456599 N-(4-nitrophenyl)dodecanamide CAS No. 71226-80-7

N-(4-nitrophenyl)dodecanamide

Cat. No.: B14456599
CAS No.: 71226-80-7
M. Wt: 320.4 g/mol
InChI Key: YSEDMNPEWLNVGY-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)dodecanamide is a high-purity, research-grade secondary amide compound intended for laboratory research applications. This molecule is characterized by a dodecanamide chain linked to a 4-nitro-substituted aniline group. Its structure confers distinct amphiphilic properties, featuring a significant hydrophobic domain from the C12 alkyl chain and a polar amide group, which may be further influenced by the electron-withdrawing nitro group on the phenyl ring. This amphiphilicity makes it a compound of interest in fundamental studies of self-assembly, supramolecular chemistry, and organic material design . While the specific research applications for this compound are not extensively documented, its close analog, N-Phenyldodecanamide, is recognized in advanced chemical studies as a model compound for investigating amide bond properties, reactivity, and supramolecular organization . The addition of the nitro group is expected to alter the compound's electronic characteristics and could make it a valuable intermediate or building block in synthetic chemistry for the preparation of more complex molecules, such as heterocyclic compounds or functional polymers. Researchers might explore its potential as a low-molecular-weight gelator for organic solvents or as a precursor in the synthesis of specialty chemicals. This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71226-80-7

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-(4-nitrophenyl)dodecanamide

InChI

InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(22)23/h12-15H,2-11H2,1H3,(H,19,21)

InChI Key

YSEDMNPEWLNVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 4 Nitrophenyl Dodecanamide

Direct Synthesis Approaches for N-(4-nitrophenyl)dodecanamide

The formation of the amide bond in this compound is typically achieved through direct synthetic methods involving the coupling of a 4-nitroaniline (B120555) precursor with a dodecanoic acid derivative.

A common and straightforward method for synthesizing this compound is the acylation of 4-nitroaniline. wikipedia.org This reaction generally involves treating 4-nitroaniline with an activated form of dodecanoic acid, most frequently dodecanoyl chloride. The reaction is typically conducted in an anhydrous organic solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.orgwhiterose.ac.uk The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

The general procedure involves dissolving 4-nitroaniline and the base in the solvent, followed by the dropwise addition of dodecanoyl chloride, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. semanticscholar.org The mixture is then typically stirred at room temperature for several hours to ensure the completion of the reaction. semanticscholar.org The final product can be isolated and purified using standard techniques such as washing with acidic and basic solutions, followed by drying and recrystallization or column chromatography. The inherent lack of nucleophilicity of 4-nitroaniline can sometimes lead to poor conversion, necessitating careful optimization of reaction conditions. acs.org

Table 1: Representative Conditions for Acylation of Nitroanilines

Amine Precursor Acylating Agent Base Solvent Key Findings Reference
2-Nitroaniline Various Acyl Chlorides Triethylamine Dichloromethane Reaction proceeds at 0°C to room temperature over 16 hours. semanticscholar.org
4-Aminophenol Lauroyl Chloride Pyridine Tetrahydrofuran (B95107) Reaction stirred overnight; product washed with sodium bicarbonate. whiterose.ac.uk
4-Nitroaniline 2-Fluorobenzoyl Chloride Pyridine Not Specified Serves as the initial step in a multi-step synthesis. evitachem.com

To circumvent the often harsh conditions and stoichiometric waste associated with traditional coupling reagents, various catalytic strategies for amide bond formation have been developed. ucl.ac.uk These methods offer greener and more efficient alternatives for synthesizing amides like this compound directly from carboxylic acids and amines. researchgate.net

One notable approach involves the use of boronic acid catalysts. organic-chemistry.org For instance, ortho-substituted phenylboronic acids have been shown to be effective for direct dehydrative amidation. unimi.it These reactions can proceed under milder conditions than traditional methods and are often more tolerant of other functional groups within the molecules. organic-chemistry.org Another advanced catalytic system employs triphenylphosphine (B44618)/carbon tetrachloride (Ph3P/CCl4) mediation, where the triphenylphosphine oxide byproduct is reduced in situ back to triphenylphosphine, allowing it to function catalytically. ru.nl The efficiency of this system can be enhanced by additives such as bis(4-nitrophenyl)phosphate. ru.nl Such catalytic cycles reduce waste and the need for stoichiometric activating agents, representing a significant advancement in amide synthesis. researchgate.netru.nl

Acylation Reactions of 4-Nitroaniline Precursors

Preparation of Structurally Related this compound Analogs and Derivatives

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The dodecanamide (B72619) moiety can be retained while the nitrophenyl group is modified, or the entire structure can be used as a scaffold to build new systems.

The this compound framework is a precursor for synthesizing various heterocyclic compounds, particularly those containing thiazole (B1198619) and thiadiazole rings. derpharmachemica.comnih.gov These heterocycles are of significant interest due to their wide range of biological activities. derpharmachemica.comnih.gov

In a typical multi-step synthesis of thiazole derivatives, an N-aryldodecanamide can be converted into a dodecanimidoyl chloride using an agent like thionyl chloride. derpharmachemica.com This reactive intermediate can then be transformed into an imidoylisothiocyanate, which, after conversion to a thiourea (B124793) derivative, can be cyclized to form the final thiazole ring system. derpharmachemica.comresearchgate.net

For thiadiazole derivatives, a common synthetic route starts with a 4-(4-nitrophenyl)thiosemicarbazide intermediate, which undergoes a ring-closure reaction to form a 5-((4-nitrophenyl)amino)-1,3,4-thiadiazole core. nih.gov This core can then be further functionalized. For example, it can react with N-(alkyl/aryl)-2-chloroacetamides to yield a variety of thiadiazole derivatives. nih.govijpcbs.com

Table 2: Examples of Synthesized Heterocyclic Derivatives

Heterocycle Type Synthetic Strategy Intermediate Key Findings Reference
Thiazole Multi-step cyclization Dodecanimidoyl chlorides, Imidoylisothiocyanates A versatile route to produce 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives. derpharmachemica.com
Thiadiazole Ring closure and subsequent alkylation 5-((4-nitrophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione Reaction with N-(alkyl/aryl)-2-chloroacetamides in acetone (B3395972) with potassium carbonate afforded new thiadiazole derivatives. nih.gov
Thiadiazole Condensation reaction Thiosemicarbazide and benzoic acid A general method for synthesizing 5-(substituted)-2-amino-thiadiazole derivatives. ijpcbs.com

Palladium-catalyzed cross-coupling reactions provide a powerful tool for creating carbon-carbon bonds, enabling the synthesis of arylated alkylamide derivatives that would be difficult to access through other methods. thieme.denih.gov A notable application is the β-arylation of alkylamides.

One-pot procedures have been developed that combine the installation of a directing group with a subsequent C-H activation and arylation step. beilstein-journals.org For example, 8-aminoquinoline (B160924) can be acylated with dodecanoyl chloride, and the resulting amide can undergo a palladium-catalyzed reaction with an aryl iodide. This process has been successfully used to synthesize 3-(4-nitrophenyl)-N-(quinolin-8-yl)dodecanamide. beilstein-journals.org In this reaction, the quinoline (B57606) group acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the β-position of the dodecanamide chain, which then couples with the aryl halide. beilstein-journals.org This strategy demonstrates high efficiency and functional group tolerance. mdpi.com

The synthesis of complex target molecules often requires a sequence of reactions, known as a multistep synthesis, where an intermediate like this compound is carried through several transformations. vapourtec.comsathyabama.ac.in This strategic approach is essential when a target compound cannot be made in a single step or when functional groups require protection to prevent unwanted side reactions.

Nitration Reactions for Introducing Nitroaryl Groups

The synthesis of this compound requires the presence of a nitro group on the phenyl ring, a feature typically introduced through an electrophilic aromatic substitution reaction known as nitration. Direct nitration of dodecanamide is not a feasible route. Instead, the nitro group is introduced onto an aniline-based precursor which is subsequently acylated.

A common strategy involves the nitration of acetanilide (B955), which is prepared from aniline (B41778). byjus.com The amino group (-NH₂) of aniline is highly susceptible to oxidation by the strong acids used in nitration, and it also forms an anilinium ion (-NH₃⁺) in acidic conditions, which directs incoming electrophiles to the meta position. magritek.com To circumvent these issues and to favor the formation of the para-isomer, the amino group is first protected by acetylation to form acetanilide. byjus.comyoutube.com The acetamido group (-NHCOCH₃) is an ortho, para-directing group, which sterically and electronically favors the substitution at the para position. magritek.comvedantu.com

The nitration of acetanilide is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. vedantu.com Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). vedantu.com The reaction is highly exothermic and requires careful temperature control, often maintained between 0-20°C, to maximize the yield of the desired p-nitroacetanilide and minimize the formation of the o-nitroacetanilide byproduct. byjus.commagritek.comyoutube.com The two isomers can be separated effectively by crystallization, as p-nitroacetanilide is significantly less soluble in ethanol (B145695) than the ortho-isomer. byjus.com Following nitration and purification, the resulting p-nitroacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield 4-nitroaniline, the direct precursor for the final acylation step. youtube.com

The general reaction sequence is as follows:

Protection: Aniline is acetylated to form acetanilide.

Nitration: Acetanilide is nitrated to produce a mixture of ortho- and para-nitroacetanilide. magritek.com

Separation: The para-isomer is separated from the ortho-isomer via crystallization. byjus.com

Deprotection: p-Nitroacetanilide is hydrolyzed to yield 4-nitroaniline.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most commonly achieved by the N-acylation of 4-nitroaniline with dodecanoyl chloride. This method, a variation of the Schotten-Baumann reaction, involves the reaction of an amine with an acyl chloride in the presence of a base. iitk.ac.inwikipedia.org Optimization of this reaction is critical for achieving high yields and purity. Key parameters that influence the outcome include the choice of solvent, base, temperature, and reaction time. fishersci.comorganic-chemistry.org

Solvent and Base Selection: The reaction is typically performed in an aprotic organic solvent that can dissolve the reactants but does not participate in the reaction. fishersci.com Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. fishersci.com A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-reactive ammonium (B1175870) salt with the starting amine, thereby reducing the yield. organic-chemistry.org Tertiary amines like triethylamine or pyridine are frequently used. fishersci.com Pyridine can also serve as a nucleophilic catalyst, enhancing the reaction rate. The use of a two-phase system, with an aqueous base and an organic solvent containing the reactants, is a classic application of Schotten-Baumann conditions. wikipedia.orgtestbook.com

Temperature and Time: The acylation reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic release of heat, after which the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. fishersci.com

Catalyst-Free Conditions: Recent research has explored more environmentally friendly, catalyst-free conditions for N-acylation. Studies have shown that the reaction of amines with acetic anhydride (B1165640) can proceed efficiently at room temperature without any solvent or catalyst, yielding the acylated product in excellent yields within minutes. orientjchem.orgresearchgate.net For instance, the acylation of p-nitroaniline with acetic anhydride under solvent-free conditions has been reported to give a 91% yield in just 8 minutes. orientjchem.org While this uses acetic anhydride instead of dodecanoyl chloride, it demonstrates the potential for simplifying reaction conditions.

The following table illustrates a hypothetical optimization study for the synthesis of this compound via the Schotten-Baumann method, highlighting the impact of different solvents and bases on the yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine0 to RT688
2Tetrahydrofuran (THF)Triethylamine0 to RT685
3Dichloromethane (DCM)Pyridine0 to RT494
4Tetrahydrofuran (THF)Pyridine0 to RT490
5Ethyl AcetateAqueous NaOHRT292

This table is a representative example based on typical Schotten-Baumann reaction optimization principles and does not represent data from a single specific study.

Structure Activity Relationship Sar Investigations of N 4 Nitrophenyl Dodecanamide and Its Analogs

Impact of the N-(4-Nitrophenyl) Moiety on Molecular Functionality

Role of the Nitro Group on Biological Efficacy

The nitro group (NO2) significantly impacts the biological efficacy of N-(4-nitrophenyl)dodecanamide and its analogs. Its strong electron-withdrawing nature can enhance the molecule's polarity and potential for hydrogen bonding, which may influence interactions with biological targets. mdpi.com For instance, in some contexts, the nitro group is crucial for the molecule's function as a chromogenic substrate, where its cleavage results in a color change that can be measured spectrophotometrically. chemsynlab.comnih.govwikipedia.org This property is exploited in assays for enzymes like lipases and esterases. chemsynlab.com

The position of the nitro group on the phenyl ring is also a determining factor. For example, N-(4-nitrophenyl)acetamide, a related compound, is an important intermediate in the synthesis of various dyes and pharmaceuticals. jcbsc.org The para-positioning of the nitro group in this compound is a common feature in molecules designed for specific biological assays. jcbsc.org

Influence of Phenyl Ring Substitutions on Activity Profiles

Modifying the substituents on the phenyl ring can dramatically alter the activity profiles of this compound analogs. The introduction of different functional groups can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research on related structures, such as N-acyl-N'-(substituted-phenyl)ureas, has shown that the nature and position of substituents on the phenyl ring are critical for their biological activity. For example, studies on thiourea (B124793) derivatives with varying phenyl substituents revealed a range of urease inhibition activities. nih.govrsc.org Specifically, derivatives with 4'-bromo and 2,6-dimethyl substituents on the phenyl ring demonstrated potent activity against urease. rsc.org

The following table summarizes the urease inhibition activity of several N-acyl-N'-(substituted-phenyl)urea analogs, highlighting the impact of different phenyl ring substitutions.

CompoundPhenyl SubstituentsIC50 (μM)
3c 4'-Bromo10.65 ± 0.45
3g 2',6'-Dimethyl15.19 ± 0.58
Standard Thiourea18.61

Data sourced from a study on thiourea derivatives and their anti-urease activity. rsc.org

Significance of the Dodecyl Aliphatic Chain

The long dodecyl aliphatic chain is a crucial feature of this compound, significantly influencing its physical properties and biological interactions.

Modulation of Intermolecular Interactions and Biological Recognition

The dodecyl chain, being a long hydrocarbon, imparts significant lipophilicity to the molecule. evitachem.com This property governs how the molecule interacts with its environment, particularly its solubility and ability to cross biological membranes. The length of the alkyl chain can modulate intermolecular forces, such as van der Waals interactions, which are critical for the molecule's aggregation behavior and interaction with hydrophobic pockets in proteins. saskoer.ca

In related amphiphilic molecules, the length of the alkyl chain has been shown to be a key determinant of their self-assembly properties and their ability to form structures like micelles and vesicles. researchgate.netrsc.org Increasing the chain length generally enhances hydrophobic interactions, which can lead to stronger binding with biological targets that have corresponding hydrophobic domains. saskoer.ca

Effects on Conformational Preferences and Target Binding

The flexibility of the dodecyl chain allows the molecule to adopt various conformations, which can be crucial for fitting into the binding sites of target proteins. The chain's ability to adopt different spatial arrangements can facilitate optimal interactions with the active site of an enzyme or the binding pocket of a receptor.

Studies on similar long-chain N-acyl compounds have shown that the alkyl chain length influences their binding affinity and inhibitory potency against certain enzymes. For instance, in a series of N-acyl-N'-(substituted-phenyl)ureas, the length of the acyl chain was varied to study its effect on urease inhibition. nih.gov While the provided data focuses on phenyl substitutions, the principle of optimizing chain length for target binding is a common strategy in drug design. researchgate.net The dodecyl chain in this compound is often utilized in assays where the fatty acid moiety is a substrate for a particular enzyme. chemsynlab.com

Systematic Evaluation of this compound Scaffold Modifications

Systematic modifications of the this compound scaffold are essential for understanding its SAR and for developing new molecules with desired properties. These modifications can involve altering the amide linkage, replacing the phenyl ring with other aromatic or heterocyclic systems, or changing the length and nature of the aliphatic chain.

For example, replacing the amide group with a thiourea linkage has been explored to create new derivatives with different biological activities, such as anti-urease properties. researchgate.net The synthesis of various N-acyl anilines with different acyl chain lengths and phenyl ring substituents has allowed for a systematic exploration of how these changes affect properties like liquid crystal formation, indicating a high degree of tunability in the molecular architecture. oup.com

Research into related scaffolds, such as nicotinamide (B372718) derivatives with a diarylamine-modified scaffold, demonstrates how systematic modifications can lead to potent inhibitors of enzymes like succinate (B1194679) dehydrogenase. nih.gov The general approach involves synthesizing a library of compounds with variations at different positions of the scaffold and then evaluating their biological activity to identify key structural features for potency and selectivity. nih.govnih.gov

Unveiling the Antimicrobial and Enzymatic Interactions of this compound

This compound, a chemical compound featuring a long aliphatic chain and a nitro-substituted aromatic ring, has been the subject of various scientific investigations to determine its biological activities. Research has primarily focused on its potential as an antimicrobial agent and its ability to modulate enzymatic functions. This article delves into the specific findings related to its antibacterial, antifungal, and antituberculosis properties, as well as its interaction with acetylcholinesterase.

Biological Activities and Mechanistic Studies

Antimicrobial Research Applications

The antimicrobial potential of this compound and related structures has been explored against a range of microbial pathogens.

Studies have shown that derivatives and molecular hybrids containing the N-(4-nitrophenyl) moiety exhibit antibacterial properties. For instance, certain hybrids have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Specifically, hybrids incorporating a 4-nitrophenyl group have shown high inhibition potency against S. aureus. nih.gov

In some cases, the antibacterial efficacy of related compounds is dependent on the specific bacterial strain. For example, a novel pleuromutilin (B8085454) derivative demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its effectiveness against various S. aureus strains. nih.gov

Table 1: In Vitro Antibacterial Activity of a Pleuromutilin Derivative (NPDM) against S. aureus Strains

Bacterial Strain MIC (μg/mL) MBC (μg/mL)
MRSA ATCC 43300 0.5 1
S. aureus ATCC 29213 0.5 >64
S. aureus AD3 (clinical) 0.25 0.5
S. aureus 144 (clinical) 0.25 0.5

Data sourced from a study on a novel pleuromutilin derivative with a nitrophenyl component. nih.gov

The antifungal activity of compounds structurally related to this compound has also been investigated. Thiazole (B1198619) derivatives, which can be synthesized from precursors containing a nitrophenyl group, have shown moderate antifungal activity in vitro. derpharmachemica.com Similarly, quinazolinone derivatives have been tested against fungal strains like Aspergillus niger and Candida albicans, showing moderate to good activity. jocpr.com

Research into new antituberculosis drugs is critical due to the rise of multidrug-resistant strains. cuni.cz While direct studies on this compound are limited, related nitro-containing compounds have been a focus. Nitroimidazoles like delamanid (B1670213) and pretomanid (B1679085) are established anti-TB drugs. nih.gov The search for novel antitubercular agents includes screening various chemical libraries, and compounds with nitro groups are often considered for their potential activity against Mycobacterium tuberculosis. cuni.cznih.gov The general objective in this field is to synthesize and evaluate new heterocyclic derivatives, including those with nitro groups, for their in vitro activity against both drug-sensitive and resistant M. tuberculosis strains. cuni.cz

The proposed mechanisms for the antimicrobial action of related long-chain amides and nitroaromatic compounds often involve disruption of the bacterial cell membrane. mdpi.com The hydrophobic aliphatic chain can insert into the lipid bilayer, leading to increased membrane permeability and depolarization. mdpi.comdovepress.com This disruption can cause the leakage of essential intracellular components and ultimately lead to cell death. frontiersin.org Another hypothesis involves the inhibition of critical metabolic pathways. For example, some antimicrobial agents are known to inhibit DNA synthesis or protein synthesis. nih.govmdpi.com The nitro group itself can be a key pharmacophore, where its reduction within the bacterial cell can lead to the formation of toxic radical species that damage cellular macromolecules. nih.gov

Enzymatic Modulation and Inhibition Potential

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, and its inhibition is a key strategy for treating conditions like Alzheimer's disease. mdpi.comjrespharm.com Research has explored the AChE inhibitory potential of various compounds, including some with structural similarities to this compound.

One study investigated two phosphoric 4-nitroanilides for their ability to inhibit AChE. nih.gov The results indicated that one of the compounds, N,N,N',N'-tetramethyl-N''-(4-nitrophenyl)phosphoric triamide, acted as a reversible mixed inhibitor of the enzyme, while the other, N-(4-nitrophenyl)dimethylphosphinamide, showed no inhibitory activity. nih.gov This highlights the importance of the specific chemical structure in determining enzymatic interactions. These differences in inhibition were attributed to variations in hydrophobic interactions with the enzyme. nih.gov

Computational studies, such as molecular docking, have also been employed to predict the interaction between potential inhibitors and AChE. These studies suggest that the nitro and amide groups can form key interactions within the active site of the enzyme.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N,N,N',N'-tetramethyl-N''-(4-nitrophenyl)phosphoric triamide
N-(4-nitrophenyl)dimethylphosphinamide
Delamanid
Pretomanid
Staphylococcus aureus
Escherichia coli
Aspergillus niger
Candida albicans

Biological Activities and Mechanistic Studies

Metabolic Regulatory Interactions

The structural characteristics of N-(4-nitrophenyl)dodecanamide, particularly its long fatty acid-like tail, point towards potential interactions with metabolic pathways. Research into structurally similar molecules supports this hypothesis, indicating that this class of compounds is of interest for its effects on metabolism. chemdiv.comchemdiv.comscispace.com

Table 1: Potential Metabolic Interactions of this compound Based on Analogous Compounds

Interaction Pathway Proposed Mechanism of Action Supporting Evidence from Analogous Compounds Citation
Fatty Acid Transport Facilitates the transport of fatty acids across the mitochondrial membrane.N-(4-Amino-3-nitrophenyl)hexadecanamide is studied as a model for this purpose. smolecule.com
Mitochondrial Function Modulates mitochondrial processes by interacting with membrane components.The lipophilic tail allows for insertion into lipid bilayers, a characteristic of dodecanamide (B72619) derivatives. solubilityofthings.comsmolecule.com
Lipid Metabolism General involvement in lipid metabolic pathways.A related isomer, N-(3-dodecanamido-5-nitrophenyl)dodecanamide, is included in lipid metabolism screening libraries. chemdiv.comchemdiv.com

The primary mechanism for cellular energy production from fats is β-oxidation, which occurs within the mitochondria and breaks down fatty acids to produce adenosine (B11128) triphosphate (ATP). meresearch.org.uk By potentially facilitating the transport of fatty acids into the mitochondria, this compound could directly influence the rate of β-oxidation. smolecule.com Studies on the related compound N-(4-Amino-3-nitrophenyl)hexadecanamide explicitly link it to cellular energy production through its role in making fatty acid substrates available for this pathway. smolecule.com Therefore, a key research hypothesis is that this compound could act as a modulator of cellular bioenergetics by affecting the efficiency of fuel supply for ATP synthesis.

Engagement with Fatty Acid Metabolism and Mitochondrial Function

Anti-inflammatory Research Pathways

There is a growing body of research investigating the potential anti-inflammatory properties of fatty acid amides and their derivatives. Dodecanamide itself is noted to have potential anti-inflammatory properties. solubilityofthings.com This suggests a promising avenue of investigation for this compound.

Research into related compounds further strengthens this hypothesis. The analogous molecule N-(4-Amino-3-nitrophenyl)hexadecanamide is considered a candidate for further research due to its potential anti-inflammatory properties. smolecule.com The synthesis of various nitrophenyl derivatives is often aimed at discovering novel anti-inflammatory agents. ualberta.ca For instance, certain chalcone (B49325) hydrazide derivatives containing a nitrophenyl group have shown significant anti-inflammatory activity in experimental models. journaljpri.com This establishes a clear rationale for screening this compound for similar activities. The mechanism could involve the modulation of inflammatory signaling pathways or enzymes involved in the inflammatory response.

Table 2: Anti-inflammatory Research Context for this compound

Compound/Class Observed or Hypothesized Activity Citation
Dodecanamide Has potential anti-inflammatory properties being explored for inflammatory diseases. solubilityofthings.com
N-(4-Amino-3-nitrophenyl)hexadecanamide Suggested to exhibit anti-inflammatory properties, making it a research candidate. smolecule.com
Chalcone Hydrazide Derivatives (with NO2 group) A derivative with a nitrophenyl group showed significant anti-inflammatory activity in a carrageenan-induced paw edema model. journaljpri.com
N-Arylhydrazone Derivatives (of mefenamic acid) A series including a 4-nitrophenyl derivative was synthesized to explore potential anti-inflammatory activity. ualberta.ca

Computational and Theoretical Characterization of N 4 Nitrophenyl Dodecanamide

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies detailing quantum chemical calculations or electronic structure analysis for N-(4-nitrophenyl)dodecanamide were found.

Molecular Docking Simulations and Ligand-Target Binding Predictions

There is no available research on molecular docking simulations performed with this compound as the ligand. Consequently, information regarding the identification of its binding pockets, interaction motifs, or predicted binding affinities is unavailable.

Identification of Binding Pockets and Interaction Motifs (e.g., hydrogen bonding, π-cation interactions)

No data is available.

Prediction of Binding Affinities and Inhibitory Potency

No data is available.

Molecular Dynamics Simulations

No molecular dynamics simulation studies specifically focused on this compound have been published.

Conformational Landscape and Dynamic Behavior in Simulated Environments

No data is available.

Interfacial Interactions with Biological Membranes

No data is available.

Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeness Profiling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov These models are essential for predicting the activity of new molecules, thereby optimizing lead compounds and reducing the time and cost associated with synthesizing and testing them. chalcogen.ro A key aspect of this computational assessment is the evaluation of "drug-likeness," which helps to predict whether a molecule has favorable physicochemical properties to be an orally active drug. nih.govnih.gov

Drug-likeness is often assessed using a set of rules and descriptors that filter out compounds with undesirable properties, such as poor absorption or permeation. patsnap.com One of the most widely recognized frameworks is Lipinski's Rule of Five, which establishes guidelines for molecular properties that are common among successful oral drugs. acs.orgmdpi.com The rule states that orally active drugs generally have:

A molecular weight (MW) of 500 daltons or less. acs.org

An octanol-water partition coefficient (logP) not exceeding 5. sailife.com

No more than 5 hydrogen bond donors (HBD). acs.org

No more than 10 hydrogen bond acceptors (HBA). acs.org

Molecules that violate more than one of these rules may encounter issues with bioavailability. scipublications.com In addition to Lipinski's rules, other parameters such as the number of rotatable bonds and the topological polar surface area (TPSA) are also considered to predict oral bioavailability.

The drug-likeness profile for this compound can be computationally predicted to evaluate its potential as a drug candidate. The following table summarizes the key physicochemical descriptors calculated for the compound and assesses them against common drug-likeness rules.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Profile of this compound

ParameterPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C₁₈H₂₈N₂O₃--
Molecular Weight ( g/mol ) 320.45≤ 500Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3≤ 10Yes
LogP (Octanol-Water Partition Coefficient) ~6.1≤ 5No
Topological Polar Surface Area (TPSA) (Ų) 74.93≤ 140Yes
Rotatable Bond Count 13≤ 10No

Based on this computational analysis, this compound adheres to several of Lipinski's rules, including having an appropriate molecular weight and the number of hydrogen bond donors and acceptors. However, the compound is predicted to have a high lipophilicity (LogP > 5) due to its long dodecyl (12-carbon) alkyl chain. This high LogP value suggests potential issues with aqueous solubility. sailife.com

Furthermore, the molecule possesses a high number of rotatable bonds (13), which exceeds the commonly accepted guideline of 10 or fewer for good oral bioavailability. A high count of rotatable bonds can negatively impact membrane permeability and binding affinity. The topological polar surface area (TPSA) is within the acceptable range, indicating good potential for cell membrane permeation.

Applications in Advanced Materials Science and Liquid Crystalline Systems

Mesogenic Properties and Liquid Crystal Phase Induction

While not forming a liquid crystal phase on its own, N-(4-nitrophenyl)dodecanamide is recognized as a potentially smectogenic compound, meaning it can induce smectic phases when mixed with other mesogenic substances. oup.comoup.com Smectic phases are liquid crystals characterized by molecules arranged in layers. This behavior has been notably observed in binary systems with the nematogenic liquid crystal N-(4-propoxybenzylidene)-4-hexylaniline. oup.comoup.com

Research has shown that the addition of N-(4-nitrophenyl)alkanamides, including the dodecanamide (B72619) derivative (where the alkyl chain has 12 carbons), to N-(4-propoxybenzylidene)-4-hexylaniline induces a stable smectic A (SmA) phase. oup.com In the SmA phase, molecules are organized in layers with their long axes oriented perpendicular to the layer planes, but without long-range positional order within the layers themselves. For the homologous series of N-(4-nitrophenyl)alkanamides with nine or more carbon atoms in the alkyl chain, the induced SmA phase is enantiotropic, meaning it is stable and can be observed on both heating and cooling cycles. oup.com The maximum temperature for these induced stable smectic A phases is observed to be in the range of 50 to 54°C. oup.com

In addition to inducing a stable SmA phase, this compound and its related compounds also play a role in stabilizing more highly ordered, yet less stable, liquid crystal phases. oup.comoup.com Specifically, its addition to the Schiff base N-(4-propoxybenzylidene)-4-hexylaniline helps to stabilize the host's metastable smectic B (SmB) phase. oup.comoup.com A metastable phase is one that is not in its most thermodynamically stable state but can persist for a significant time. The SmB phase has a higher degree of order than the SmA phase, featuring hexagonal packing of molecules within the layers. This stabilization effect highlights the compound's utility in modulating and controlling the phase behavior of liquid crystal mixtures. oup.comoup.com

Table 1: Phase Behavior of N-(4-nitrophenyl)alkanamides in a Binary System
Component AComponent B (Alkanamide Series)Observed PhenomenonResulting Phase Details
N-(4-propoxybenzylidene)-4-hexylanilineThis compoundInduction of Smectic A PhaseA stable, enantiotropic SmA phase is formed. oup.com
N-(4-propoxybenzylidene)-4-hexylanilineThis compoundStabilization of Smectic B PhaseThe metastable SmB phase of Component A is stabilized. oup.comoup.com

Formation of Stable Smectic A Phases

Contributions to Bio-Based Material Development

While direct applications of this compound in bio-based materials are not extensively documented, its molecular structure suggests significant potential in this area. The compound's dodecanamide tail is derived from dodecanoic acid (also known as lauric acid), a saturated fatty acid commonly found in natural sources like coconut oil. Materials science research increasingly focuses on utilizing such fatty acid derivatives as renewable, bio-based building blocks for polymers and other advanced materials. The long hydrocarbon chain imparts flexibility and hydrophobicity, which are desirable properties for creating bio-based plastics, surfactants, and coatings. The presence of the reactive phenylamine head allows for further chemical modification, enabling its incorporation into larger polymer structures.

Investigation of Intermolecular Interactions in Ordered Assemblies

The formation of ordered liquid crystal phases is fundamentally governed by the balance of intermolecular forces. nih.gov The structure of this compound contains several functional groups that contribute to the specific interactions necessary for self-assembly into smectic layers.

Hydrogen Bonding: The amide group (-CONH-) is a key functional group that can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the C=O oxygen). This capacity for strong, directional hydrogen bonding is known to significantly enhance the thermal stability of smectic phases and is a primary driver for the layered arrangement of the molecules. oup.com

Dipole-Dipole Interactions: The terminal nitro group (-NO2) is strongly electron-withdrawing, creating a large permanent dipole moment in the molecule. actachemicamalaysia.com These strong dipole-dipole interactions between the polar heads of adjacent molecules promote a parallel alignment, which is essential for establishing the long-range orientational order found in liquid crystals. wordpress.com

π-π Stacking: The aromatic phenyl ring provides a site for π-π stacking interactions. This involves attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings, further stabilizing the parallel arrangement of the molecular cores.

Future Research Directions and Emerging Scientific Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-(4-nitrophenyl)dodecanamide typically involves the acylation of 4-nitroaniline (B120555) with dodecanoyl chloride, a robust but traditional method. Future research should focus on developing more efficient, environmentally benign, and scalable synthetic routes aligned with the principles of green chemistry.

Key areas for exploration include:

Enzymatic Synthesis: Utilizing enzymes such as lipases as catalysts for amide bond formation. This approach offers high selectivity under mild, aqueous conditions, significantly reducing the need for harsh reagents and organic solvents.

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system. Flow reactors provide superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and simplified scalability.

Mechanochemistry: Investigating solvent-free or low-solvent synthesis via ball-milling. This technique, which uses mechanical force to induce chemical reactions, can reduce waste, shorten reaction times, and potentially access novel polymorphic forms of the compound.

Catalytic Amidation: Developing novel catalytic systems for the direct amidation of dodecanoic acid with 4-nitroaniline, bypassing the need to activate the carboxylic acid into a more reactive form like an acyl chloride, thereby improving atom economy.

The table below compares the conventional approach with proposed sustainable methodologies.

MethodologyKey PrinciplePotential AdvantagesPotential Challenges
Conventional AcylationAcyl chloride reaction with an amineHigh yield, well-established, reliableRequires stoichiometric base, generates waste (HCl), uses potentially hazardous reagents (e.g., thionyl chloride)
Enzymatic Catalysis (Lipase)Enzyme-mediated amide bond formationHigh chemo- and regioselectivity, mild conditions, biodegradable catalyst, reduced wasteEnzyme cost and stability, slower reaction rates, potential for product inhibition
Continuous Flow SynthesisReaction in a continuously flowing streamEnhanced safety, precise process control, rapid optimization, easy scalabilityInitial equipment investment, potential for channel clogging with solids
MechanochemistrySolvent-free reaction induced by mechanical forceMinimal solvent use, high atom economy, rapid reaction times, access to unique polymorphsScalability can be challenging, requires specialized equipment, heat management

Design and Development of this compound Analogs with Enhanced Specificity and Tunable Activities

While this compound is an effective FAAH inhibitor, its utility could be greatly expanded by designing analogs with tailored properties. Future research should employ systematic structure-activity relationship (SAR) studies to create a library of compounds with modulated potency, selectivity, and physicochemical characteristics.

Key design strategies include:

Modification of the Alkyl Tail: Systematically varying the length of the dodecanamide (B72619) chain (e.g., from C8 to C16), introducing degrees of unsaturation (alkene or alkyne functionalities), or incorporating branching. These changes would directly impact lipophilicity and the nature of the interaction within the enzyme's hydrophobic acyl chain-binding channel.

Substitution on the Phenyl Ring: Replacing the para-nitro group with a diverse set of electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups. The position of these substituents (ortho, meta, para) should also be explored to fine-tune electronic and steric interactions with the enzyme's active site.

Amide Bond Bioisosteres: Replacing the central amide linkage with metabolically more stable bioisosteres, such as a reverse amide, triazole, or ketone. This could enhance the in-vivo stability of the compound and alter its hydrogen bonding capabilities.

The following table outlines hypothetical design strategies and their intended outcomes.

Structural Region ModifiedSpecific Modification ExampleRationale / Hypothesized OutcomeTarget Property to Tune
Alkyl Tail (Dodecanamide)Change chain length to tetradecanamide (B1213311) (C14)Optimize fit within the FAAH hydrophobic channelPotency, Lipophilicity
Alkyl Tail (Dodecanamide)Introduce a cis-double bond at position 5Mimic the structure of anandamide (B1667382) to potentially enhance binding affinityPotency, Specificity
Aromatic HeadgroupReplace 4-nitro with 4-cyano (-CN)Alter electronic properties and hydrogen bonding potential at the active sitePotency, Selectivity (vs. other hydrolases)
Aromatic HeadgroupShift nitro group to the meta positionProbe steric and electronic tolerance of the binding pocketSpecificity, Binding Kinetics
Amide LinkerReplace with a 1,2,3-triazole ringIncrease metabolic stability against amidases; serve as a stable amide mimicBiological Half-life, Bioavailability

Integration with Advanced Chemical Biology Techniques for Deeper Mechanistic Insights

To move beyond simple inhibition assays, future studies should integrate this compound and its analogs with sophisticated chemical biology tools. This will enable a more dynamic and precise interrogation of its mechanism of action and target engagement in complex biological systems.

Prospective approaches include:

Activity-Based Protein Profiling (ABPP): Synthesizing an analog of this compound that incorporates a latent reactive group (warhead) and a reporter tag (e.g., biotin (B1667282) or a fluorophore). Such a probe would allow for the covalent labeling and subsequent identification of FAAH and potential off-target serine hydrolases directly in native proteomes.

Photoaffinity Labeling: Designing probes with a photo-activatable cross-linking group (e.g., a diazirine). This would permit researchers to control the timing of covalent labeling with light, enabling studies of target engagement in living cells with high temporal resolution.

Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structure of FAAH in complex with this compound or a high-affinity analog. This would provide definitive, atomic-level detail of the binding mode, validating computational models and guiding the rational design of next-generation inhibitors.

Investigation of Broader Systems-Level Biological Impacts

The inhibition of FAAH by this compound leads to the accumulation of its endogenous substrates, primarily anandamide. However, the full downstream consequences of this perturbation on a systems level are not fully understood. Future research should employ "omics" technologies to map these broader biological effects.

Key methodologies to pursue:

Metabolomics: Using untargeted mass spectrometry to profile the global changes in small-molecule metabolites in cells or tissues following treatment with this compound. This can reveal unexpected alterations in metabolic pathways beyond the endocannabinoid system.

Lipidomics: A specialized subset of metabolomics focused on comprehensively profiling the lipidome. This is crucial for understanding how elevating anandamide and other N-acylethanolamines affects the entire network of lipid signaling molecules.

Proteomics: Employing quantitative proteomics to measure changes in protein expression and post-translational modifications that occur in response to sustained FAAH inhibition. This could identify compensatory mechanisms or novel downstream signaling nodes.

The table below summarizes how these techniques can be applied.

TechniquePrimary GoalKey Data GeneratedPotential Insight for this compound Research
Untargeted MetabolomicsMap global metabolic changes post-FAAH inhibitionQuantitative levels of hundreds to thousands of metabolitesIdentify novel pathways affected by elevated anandamide levels
Targeted LipidomicsQuantify changes across the entire lipidomeAbsolute or relative levels of specific lipid classes (e.g., endocannabinoids, ceramides, prostaglandins)Understand the cross-talk between different lipid signaling systems
Quantitative ProteomicsIdentify changes in protein expression and modificationDifferential expression profiles of thousands of proteinsReveal adaptive responses and downstream protein targets of FAAH-mediated signaling

Studies on Synergistic Effects with Other Chemical Entities

The biological activity of this compound can potentially be amplified or modulated when used in combination with other chemical agents. Investigating these synergistic or antagonistic interactions is a promising area for future research, particularly for dissecting complex biological networks.

Research should focus on combinations with:

Inhibitors of other Endocannabinoid-Metabolizing Enzymes: Co-administration with an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This would allow for the simultaneous elevation of both major endocannabinoids, potentially producing unique biological outcomes.

Cannabinoid Receptor Modulators: Studying the effects of this compound in the presence of specific agonists or antagonists for cannabinoid receptors (CB1 and CB2). This would help elucidate to what extent the effects of FAAH inhibition are mediated through these canonical receptors versus other targets.

TRP Channel Modulators: Investigating interactions with modulators of Transient Receptor Potential (TRP) channels, such as TRPV1, which is known to be activated by anandamide. This could uncover non-CB1/CB2 pathways influenced by FAAH inhibition.

The table below provides examples of potential synergistic combinations for research purposes.

Co-administered Agent ClassSpecific ExampleRationale for SynergyPotential Research Application
MAGL InhibitorJZL184Simultaneously elevates anandamide (via FAAH inhibition) and 2-AG (via MAGL inhibition)Studying the combined role of both major endocannabinoids in neuronal signaling
CB1 Receptor AntagonistRimonabantBlockade of CB1 allows for isolation of CB1-independent effects of elevated anandamideDissecting receptor-dependent vs. receptor-independent signaling pathways
TRPV1 Channel AgonistCapsaicinInvestigate potentiation or cross-desensitization between anandamide and other TRPV1 activatorsElucidating the role of FAAH inhibition in pain and sensory neuron modulation

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